

(R)-Tert-leucinol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Tert-leucinol

Cat. No.: B053256

[Get Quote](#)

Technical Guide: (R)-tert-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and relevant experimental protocols for **(R)-tert-leucinol**, a valuable chiral building block in pharmaceutical and organic synthesis.

Core Physicochemical Data

(R)-tert-leucinol, systematically named (2R)-2-amino-3,3-dimethylbutan-1-ol, is a chiral amino alcohol. Its key quantitative properties are summarized below for easy reference.

Property	Value	Citations
Molecular Formula	C ₆ H ₁₅ NO	[1] [2] [3]
Molecular Weight	117.19 g/mol	[1] [2] [4] [5]
CAS Number	112245-09-7	[2] [4]
IUPAC Name	(2R)-2-amino-3,3-dimethylbutan-1-ol	[3]
Appearance	Colorless liquid or low melting solid	[3]
Melting Point	30-33 °C	[4]
Boiling Point	70 °C at 0.4 mmHg	[4]
Density	0.9 g/mL at 25 °C	[4]
Optical Activity	$[\alpha]_{D}^{20} -37^{\circ}$ (c = 1.5 in ethanol)	[4]

Experimental Protocols

Detailed methodologies for the preparation and chiral analysis of **(R)-tert-leucinol** are crucial for its application in research and development.

Protocol 1: Preparation via Classical Resolution of Racemic tert-Leucinol

This protocol outlines a method for the enantioselective separation of **(R)-tert-leucinol** from a racemic mixture through diastereomeric salt formation with an optically active acid.

Materials:

- Racemic (RS)-tert-leucinol
- Optically active resolving agent (e.g., N-(2-naphthoyl)-(S)-tert-leucine)
- Solvent (e.g., isopropanol)

- Aqueous acid (e.g., HCl)
- Aqueous base (e.g., NaOH)
- Organic solvent for extraction (e.g., toluene)
- Celite

Procedure:

- Dissolution: Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active acid in a suitable solvent, such as isopropanol, with heating.
- Crystallization: Cool the mixture with stirring. The salt of one of the diastereomeric pairs will preferentially crystallize out of the solution.
- Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration.
- Liberation of the Enantiomer: The desired optically active tert-leucinol can be isolated from the crystallized salt. This typically involves dissolving the salt in an aqueous solution and adjusting the pH to liberate the free amino alcohol.
- Extraction: Extract the liberated enantiomer with an organic solvent.
- Purification: The organic phases are combined, treated with a drying agent if necessary, filtered, and the solvent is evaporated in *vacuo* to yield the enriched **(R)-tert-leucinol**. Further purification can be achieved by distillation.

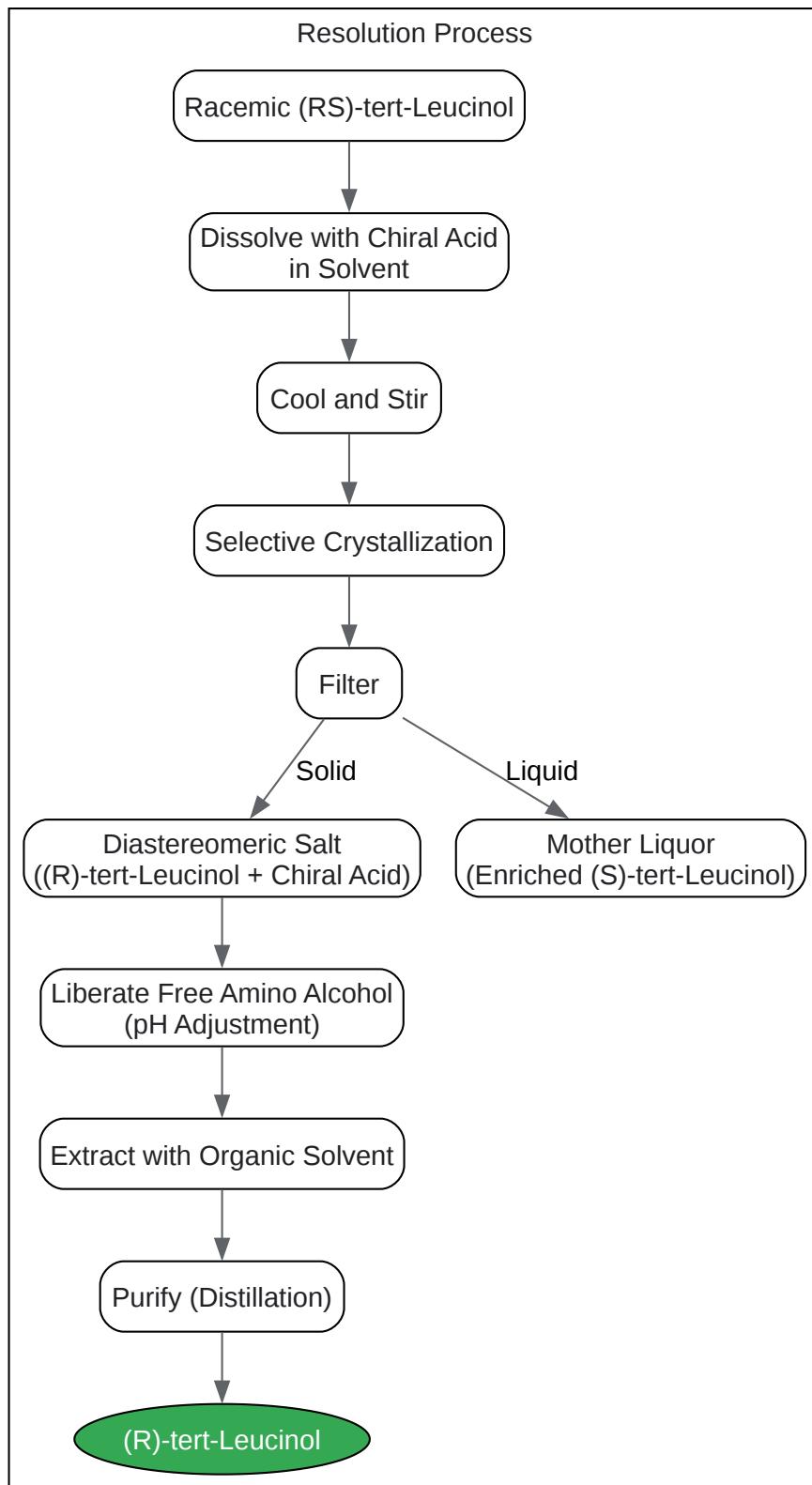
Protocol 2: Chiral Purity Analysis by HPLC

This protocol describes a general approach for determining the enantiomeric purity of tert-leucinol using High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

- **(R)-tert-leucinol** sample
- Chiral derivatizing agent (e.g., Marfey's reagent, FDAA)

- Buffer solution (e.g., 1 M sodium bicarbonate)
- Quenching solution (e.g., 2 M HCl)
- HPLC grade solvents (e.g., acetonitrile, water with 0.1% TFA)
- C18 reversed-phase HPLC column


Procedure:

- Derivatization:
 - Dissolve a small amount of the tert-leucinol sample in a buffer solution.
 - Add a solution of the chiral derivatizing agent (e.g., 1% w/v FDAA in acetone).
 - Incubate the mixture to allow the reaction to complete (e.g., 40 °C for 1 hour).
 - Quench the reaction by adding an acid.
- Sample Preparation: Dilute the derivatized sample with the HPLC mobile phase.
- HPLC Analysis:
 - Inject the prepared sample into an HPLC system equipped with a C18 column.
 - Use a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).
 - Set the detector to the appropriate wavelength for the derivatized product (e.g., 340 nm for FDAA derivatives).
- Data Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (% ee) of the original sample.

Visualizations

Workflow for Classical Resolution of tert-Leucinol

The following diagram illustrates the key steps in the classical resolution process for obtaining enantiomerically enriched **(R)-tert-leucinol**.

[Click to download full resolution via product page](#)

Caption: Workflow of the classical resolution of racemic tert-leucinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents [patents.google.com]
- 5. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Tert-leucinol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053256#r-tert-leucinol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b053256#r-tert-leucinol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com